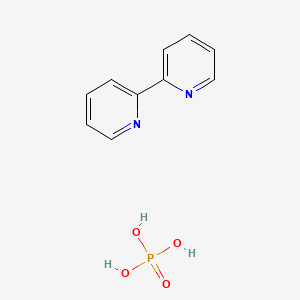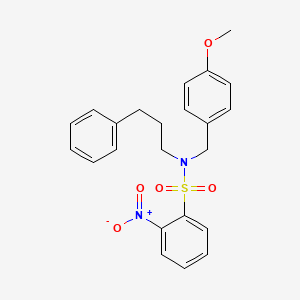
phosphoric acid;2-pyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;2-pyridin-2-ylpyridine is a compound that combines the properties of phosphoric acid and 2-pyridin-2-ylpyridine. Phosphoric acid is a colorless, odorless phosphorus-containing inorganic acid, commonly encountered as an 85% aqueous solution 2-Pyridin-2-ylpyridine is a heterocyclic compound containing two pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-pyridin-2-ylpyridine typically involves the reaction of phosphoric acid with 2-pyridin-2-ylpyridine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;2-pyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while substitution reactions can yield various substituted pyridine compounds .
Applications De Recherche Scientifique
Phosphoric acid;2-pyridin-2-ylpyridine has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and as a component in separation processes.
Mécanisme D'action
The mechanism of action of phosphoric acid;2-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Phosphoric acid;2-pyridin-2-ylpyridine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry for its biological activities.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its diverse biological activities.
The uniqueness of this compound lies in its combination of phosphoric acid and 2-pyridin-2-ylpyridine, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
69898-46-0 |
|---|---|
Formule moléculaire |
C10H11N2O4P |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
phosphoric acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.H3O4P/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-5(2,3)4/h1-8H;(H3,1,2,3,4) |
Clé InChI |
FQYYXLUUYXDDKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)


![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
